2,2,4,4-Tetrakis(trifluorometil)-1,3-ditieto

Descripción general

Descripción

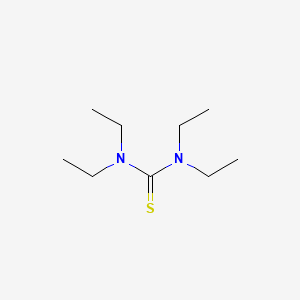

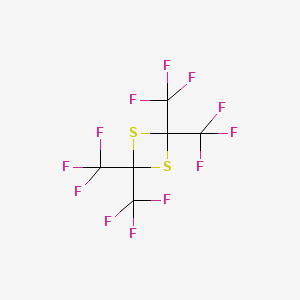

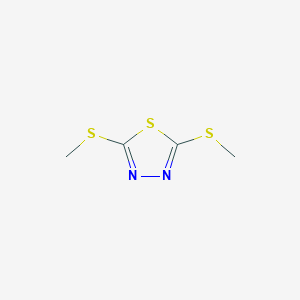

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane is a chemical compound with the molecular formula C6F12S2 . It is also known by other names such as 1,3-Dithiacyclobutane, 2,2,4,4-tetra(trifluoromethyl)- .

Synthesis Analysis

The reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with vinyl-containing compounds led to the formation of cycloadducts . The reaction proceeded in polar solvents in the absence of a catalyst at elevated temperature or in the presence of CsF at room temperature .Molecular Structure Analysis

The molecular structure of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane contains a total of 20 bonds, 20 non-H bonds, 1 four-membered ring, and 2 sulfides .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 149.7±35.0 °C at 760 mmHg, and a vapor pressure of 5.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.1±3.0 kJ/mol and a flash point of 44.3±25.9 °C . Its molar refractivity is 44.5±0.3 cm3 .Aplicaciones Científicas De Investigación

Síntesis de Tietanos Sustituidos con Amino

Se sabe que este compuesto reacciona con compuestos de N-vinilo para formar rápidamente cicloaductos [2 + 2], lo que da como resultado 4-amino-2,2-bis(trifluorometil)tietano . Estas reacciones generalmente se llevan a cabo en solventes polares como DMF y DMSO sin la necesidad de un catalizador y a temperaturas elevadas, produciendo los cicloaductos con rendimientos moderados a altos.

Química Organofluorada

En el ámbito de la química organofluorada, 2,2,4,4-Tetrakis(trifluorometil)-1,3-ditieto juega un papel importante debido a su reactividad con olefinas y dienos ricos en electrones . Esta reactividad se utiliza para producir diversos cicloaductos, que son fundamentales en la síntesis de compuestos orgánicos fluorados con aplicaciones potenciales en productos farmacéuticos y agroquímicos.

Reacciones sin Catalizador

La capacidad de este compuesto para participar en reacciones sin la necesidad de un catalizador es particularmente valiosa para simplificar las rutas sintéticas y reducir los costos . Esta característica se puede aprovechar en el desarrollo de procesos químicos más eficientes y respetuosos con el medio ambiente.

Cristalografía de Rayos X

Las estructuras de los cicloaductos formados a partir de las reacciones que involucran This compound se han confirmado mediante difracción de rayos X de monocristal . Esta aplicación es crucial para la determinación precisa de estructuras moleculares y cristalinas, lo cual es esencial en la ciencia de los materiales y la química medicinal.

Síntesis de Derivados de Imidazol Fluorados

Inesperadamente, la reacción con N-vinilimidazol condujo a la formación de 1-(hexafluoroisopropil)-3-vinil-1,3-dihidro-2H-imidazol-2-tiona . Esto destaca el potencial del compuesto para sintetizar nuevos compuestos heterocíclicos fluorados, que a menudo se buscan en el diseño de nuevos fármacos y materiales.

Estudio de la Reactividad de Olefinas y Dienos Ricos en Electrones

La reactividad del compuesto con una amplia variedad de olefinas y dienos ricos en electrones se puede estudiar para comprender los mecanismos subyacentes de las reacciones de cicloadición . Este conocimiento se puede aplicar luego para diseñar nuevas reacciones y sintetizar nuevos compuestos en química orgánica.

Mecanismo De Acción

Target of Action

The primary targets of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane are electron-rich olefins and dienes . These targets are crucial in various biochemical reactions, particularly in the formation of cycloadducts.

Mode of Action

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane interacts with its targets through a [2 + 2] cycloaddition reaction . This interaction leads to the rapid formation of 4-amino-2,2-bis(trifluoromethyl)thietanes .

Biochemical Pathways

The compound affects the biochemical pathways involving the reaction of hexafluorothioacetone (HFTA) with vinyl ethers, vinyl sulfides, cyclic dienes, and styrenes . The downstream effects of these pathways include the production of corresponding thietanes .

Pharmacokinetics

The compound’s reaction proceeds in polar solvents (dmf, dmso) in the absence of a catalyst at elevated temperature , which may suggest its potential bioavailability.

Result of Action

The molecular and cellular effects of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane’s action result in the formation of 4-amino-2,2-bis(trifluoromethyl)thietanes . In one instance, the reaction with N-vinylimidazole led to the formation of the corresponding 1-(hexafluoroisopropyl)-3-vinyl-1,3-dihydro-2H-imidazole-2-thione .

Action Environment

The action of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane is influenced by environmental factors such as the presence of polar solvents and elevated temperatures . These conditions facilitate the compound’s reaction with its targets, thereby influencing its efficacy and stability.

Safety and Hazards

The safety data sheets indicate that if inhaled, the victim should be moved into fresh air . If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Direcciones Futuras

Propiedades

IUPAC Name |

2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12S2/c7-3(8,9)1(4(10,11)12)19-2(20-1,5(13,14)15)6(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKBOQYIHOYXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(SC(S1)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229537 | |

| Record name | 2,2,4,4-Tetra(trifluoromethyl)-1,3-dithiacyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

791-50-4 | |

| Record name | 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorothioacetone dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC359467 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,4,4-Tetra(trifluoromethyl)-1,3-dithiacyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAFLUOROTHIOACETONE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCC36T3ZR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)